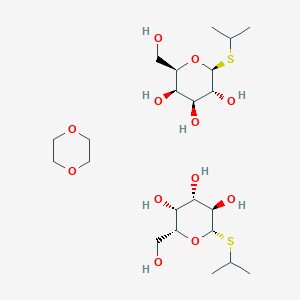

Isopropyl-b-D-thiogalactopyranoside, dioxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

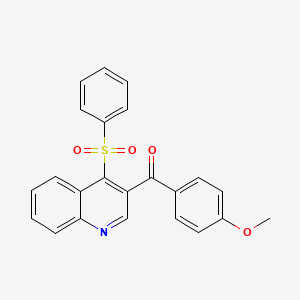

Isopropyl-b-D-thiogalactopyranoside, also known as IPTG, is a molecular biology reagent used to induce gene expression in bacterial systems . It is a non-metabolizable galactose analog that induces the expression of the LAC operon . It is used in the stimulation of β-galactosidase in cellular systems in which dioxane would disrupt normal cell function .

Synthesis Analysis

A stock solution of IPTG is prepared by dissolving it in water with subsequent sterile filtration of the solution . It is a chemical analog of galactose that cannot be cleaved by β-galactosidase .Molecular Structure Analysis

The empirical formula of IPTG is C9H18O5S, and its molecular weight is 238.30 . The SMILES string representation of IPTG isCC(C)S[C@@H]1OC(CO)C@HC(O)[C@H]1O . Chemical Reactions Analysis

IPTG functions by binding to the lacI repressor and altering its conformation, which prevents the repression of the β-galactosidase coding gene lacZ . It induces the lac operon in E. coli by binding and inactivating the lac repressor .Physical And Chemical Properties Analysis

IPTG is a white to off-white powder . It has a melting point of 105-122 °C . It is soluble in water at a concentration of 50 mg/mL .科学的研究の応用

Gene Expression Induction in Bacterial Systems

Isopropyl β-D-thiogalactopyranoside (IPTG) is a widely used molecular biology reagent. It serves as an inducer for gene expression in bacterial systems, particularly in Escherichia coli (E. coli). Here’s how it works:

- Researchers use IPTG to study gene regulation, protein expression, and recombinant protein production .

Blue-White Selection in Cloning Procedures

IPTG plays a crucial role in cloning experiments. Specifically:

- Recombinant bacterial colonies containing lacZ fusion proteins turn blue due to β-galactosidase activity, while non-recombinant colonies remain white .

Storage and Handling

IPTG is a white to off-white powder, soluble in water. It has a melting point of 105°C and is stable at 2-8°C. Its chemical formula is C9H18O5S .

作用機序

Safety and Hazards

将来の方向性

IPTG is crucial for studying gene regulation, protein expression, and recombinant protein production, providing valuable insights into cellular and molecular biology research . It is commonly used in cloning procedures that require induction of β-galactosidase activity . It is used in conjunction with X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies that induce expression of the lac operon in Escherichia coli .

特性

IUPAC Name |

1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUMJNCJAWLIHU-ADRDRVNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-b-D-thiogalactopyranoside, dioxane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)

![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)